molecular formula C21H22O6 B1242057 xanthohumol B CAS No. 189308-10-9

xanthohumol B

Cat. No.: B1242057
CAS No.: 189308-10-9
M. Wt: 370.4 g/mol
InChI Key: GUQGMEWOCKDLDE-RMKNXTFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthohumol B typically involves the prenylation of chalcone precursors. One common method is the cyclization of xanthohumol to isoxanthohumol under specific reaction conditions . The synthetic route often includes the use of high-performance liquid chromatography for purification and validation .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the female flowers of the hop plant. The extraction process includes the use of solvents such as methanol and ethanol, followed by purification using chromatographic techniques . The industrial methods ensure the production of this compound in large quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Xanthohumol B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products:

Scientific Research Applications

Xanthohumol B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of xanthohumol B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the Akt pathway . This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxifying enzymes . These molecular interactions contribute to its anti-inflammatory, anti-cancer, and antioxidant activities.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific prenylation pattern and its distinct pharmacological profile. While similar compounds like xanthohumol and isoxanthohumol share some properties, this compound has shown unique interactions with molecular targets and pathways, making it a compound of significant interest in scientific research .

Properties

IUPAC Name

(E)-1-(3,5-dihydroxy-7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-21(2)18(24)10-14-16(27-21)11-17(26-3)19(20(14)25)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQGMEWOCKDLDE-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317586
Record name Xanthohumol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189308-10-9
Record name Xanthohumol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189308-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthohumol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanthohumol B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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